1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile CAS number
1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile CAS number
An In-depth Technical Guide to 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile for Advanced Drug Discovery
Abstract
This guide provides a comprehensive technical overview of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While a specific CAS number is not cataloged in major public databases, this document consolidates available data on its synthesis, physicochemical properties, and critical applications in modern medicinal chemistry. We will delve into the causality behind synthetic strategies and its utility as a versatile scaffold, particularly for developing targeted therapeutics. Every protocol and claim is substantiated by authoritative sources to ensure scientific integrity and immediate applicability in a research setting.
Introduction: The Strategic Value of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The strategic placement of functional groups on the pyrazole ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[2] 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is a prime example of a highly functionalized intermediate. The ethyl group at the N1 position can modulate lipophilicity and metabolic stability, the cyano group at C5 acts as a potent hydrogen bond acceptor or a precursor for other functional groups, and the iodo group at the C4 position serves as a versatile handle for carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira cross-couplings.[1][3] This trifecta of functionalities makes it an invaluable starting material for generating diverse compound libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from close analogs.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| CAS Number | Not Publicly Assigned | Analog: 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile is CAS 1354705-14-8[4][5] |
| Molecular Formula | C₆H₆IN₃ | PubChem CID 60136634[6] |
| Molecular Weight | 247.04 g/mol | Calculated from formula[6] |
| Appearance | Off-white to pale yellow solid | General observation for similar iodo-pyrazoles[1] |
| Solubility | Soluble in organic solvents (DMF, DMSO, Dichloromethane) | Inferred from the general solubility of pyrazole derivatives[1] |
| Predicted XlogP | 1.2 | PubChem CID 60136634[6] |
| Reactivity | The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions. | A well-established reactivity pattern for aryl iodides[1][3] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile can be logically approached via a two-step process: first, the construction of the core 1-ethyl-1H-pyrazole-5-carbonitrile ring, followed by regioselective iodination. This method is adapted from established procedures for pyrazole synthesis and electrophilic halogenation.[1][3]
Workflow for the Synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile
Caption: A three-step workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
Step 1 & 2: Synthesis of 1-ethyl-1H-pyrazole-5-carbonitrile
This precursor can be synthesized from 5-amino-1-ethyl-1H-pyrazole. The amino pyrazole itself is formed through the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with ethylhydrazine. The subsequent conversion of the 5-amino group to a 5-carbonitrile group is a standard Sandmeyer reaction.
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Diazotization:
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Dissolve 5-amino-1-ethyl-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.
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Stir the resulting solution for 30 minutes in the cold.
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Cyanation (Sandmeyer Reaction):
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂) will be observed.
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Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
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Cool the mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 1-ethyl-1H-pyrazole-5-carbonitrile.
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Step 3: Iodination of 1-ethyl-1H-pyrazole-5-carbonitrile
Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich.[3] N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
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Reaction Setup:
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Dissolve 1-ethyl-1H-pyrazole-5-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.
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Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
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Causality Insight: Acetonitrile is a good choice of solvent as it is polar enough to dissolve the reactants but does not compete in the electrophilic substitution. Protecting the reaction from light is crucial as iodine radicals can lead to side reactions.
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Reaction and Monitoring:
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Stir the mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS and iodine.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile as a solid.
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Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile lies in its role as a versatile intermediate. The C4-iodo group is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Workflow: Utility in Kinase Inhibitor Synthesis
Caption: Application in generating diverse kinase inhibitor scaffolds.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding site of the target kinase. The pyrazole core is a common motif. By using Suzuki or Sonogashira coupling reactions, a wide variety of aryl, heteroaryl, or alkynyl groups can be attached at the C4 position of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile.[1] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize binding affinity and selectivity for a specific kinase target.
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Bioisosteric Replacement: The pyrazole-carbonitrile moiety can serve as a bioisostere for other aromatic systems, offering advantages in terms of synthetic accessibility and physicochemical properties like improved solubility or metabolic stability.[2]
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Fragment-Based Drug Discovery (FBDD): This molecule is an ideal fragment for FBDD campaigns. Its defined vector for chemical elaboration (the iodo group) allows for the efficient growth of a fragment hit into a more potent lead compound.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile is not available, hazard assessment must be based on structurally similar compounds, such as other halogenated pyrazoles and organic nitriles.
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
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Toxicological Hazards:
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Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure adequate ventilation.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent degradation.
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Disposal: This compound should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. The waste should be collected in a clearly labeled, sealed container for pickup by a certified hazardous waste disposal company.
References
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Kosmrlj, J., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- PubChem. 1-ethyl-4-iodo-1h-pyrazole-5-carbonitrile.
- BLDpharm. 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile.
- Fluorochem. 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile.
- Hoffman Fine Chemicals. CAS 1354705-14-8 | 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile.
- PMC. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
- Nanoscale Advances (RSC Publishing). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. 1354705-14-8|4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. PubChemLite - 1-ethyl-4-iodo-1h-pyrazole-5-carbonitrile (C6H6IN3) [pubchemlite.lcsb.uni.lu]
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